molecular formula C11H16N2O B1341216 N-(3-aminophenyl)-2,2-dimethylpropanamide CAS No. 41402-58-8

N-(3-aminophenyl)-2,2-dimethylpropanamide

Cat. No.: B1341216
CAS No.: 41402-58-8
M. Wt: 192.26 g/mol
InChI Key: SWZXCZQXUJHQJZ-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-2,2-dimethylpropanamide: is an organic compound that features an amide functional group attached to a 3-aminophenyl ring and a 2,2-dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-aminophenylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-aminophenyl)-2,2-dimethylpropanamide can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Nitrated, sulfonated, or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(3-aminophenyl)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential biological activity.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and amine functional groups. It may also serve as a building block for the synthesis of bioactive molecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2,2-dimethylpropanamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amide group can form hydrogen bonds with biological targets, while the aromatic ring can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • N-(2-aminophenyl)-2,2-dimethylpropanamide
  • N-(4-aminophenyl)-2,2-dimethylpropanamide
  • N-(3-aminophenyl)acetamide

Comparison: N-(3-aminophenyl)-2,2-dimethylpropanamide is unique due to the position of the amine group on the phenyl ring and the presence of the 2,2-dimethylpropanamide moiety. This structure provides distinct chemical and physical properties compared to its analogs. For instance, the steric hindrance from the 2,2-dimethyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(3-aminophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)10(14)13-9-6-4-5-8(12)7-9/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZXCZQXUJHQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588309
Record name N-(3-Aminophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41402-58-8
Record name N-(3-Aminophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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